N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the triazolopyrimidine core, and the final carboxamide group. One common synthetic route starts with the preparation of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, which is then reacted with phenylhydrazine to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~7~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N~7~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- N4-[1-(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-7-fluoro-2,4-quinolinedicarboxamide
Uniqueness
N~7~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, triazolopyrimidine core, and carboxamide group makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C18H17N7O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-4-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H17N7O/c1-3-24-12(2)15(10-20-24)22-17(26)16-9-14(13-7-5-4-6-8-13)23-18-19-11-21-25(16)18/h4-11H,3H2,1-2H3,(H,22,26) |
InChI Key |
IOVYSXUSUHRDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
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